3,5-Dichloroaniline

説明

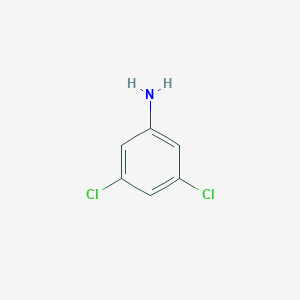

Structure

3D Structure

特性

IUPAC Name |

3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLKWGPEVNVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030307 | |

| Record name | 3,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline solid; [MSDSonline] | |

| Record name | 3,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260 °C @ 741 mm Hg | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN HOT PETROLEUM ETHER, Sol in alcohol, ether, benzene, chloroform, ... Water solubility of 759 ppm at 23 °C ... . | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.58 | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from petroleum ether or dilute alcohol | |

CAS No. |

626-43-7 | |

| Record name | 3,5-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ75ZM1S3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

51-53 °C | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 3,5-dichloroaniline. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the meta positions relative to an amino group.[1] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Structural and Identification Data for this compound

| Parameter | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Other Names | 1-amino-3,5-dichlorobenzene, 3,5-Dichlorobenzenamine | [3][4] |

| CAS Number | 626-43-7 | [3] |

| Molecular Formula | C₆H₅Cl₂N | [3][5] |

| SMILES String | C1=C(C=C(C=C1Cl)Cl)N | [3] |

| InChI Key | UQRLKWGPEVNVHT-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, application in synthesis, and understanding its environmental and biological fate. It typically appears as a white to brown or beige crystalline solid or needle-like crystals.[1][4][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 162.01 g/mol | [2][3] |

| Melting Point | 46-53 °C | [1][3][6] |

| Boiling Point | 259-260 °C at 741 mmHg | [1][3][6] |

| Density | 1.58 g/cm³ | [3][7] |

| Water Solubility | 0.6 g/L at 26°C; 759 ppm at 23 °C | [1][2] |

| Solubility | Soluble in ethanol, ether, diethyl carbonate, benzene, chloroform; Insoluble in water. | [2][6] |

| Flash Point | 133 °C (closed cup) | [4] |

Experimental Protocols

Several synthetic routes for this compound have been documented. A common and direct method involves the hydrogenation of 3,5-dichloronitrobenzene (B1666198).[1][3]

Protocol 1: Synthesis via Hydrogenation of 3,5-Dichloronitrobenzene

This method is a direct route to producing this compound and allows for good control over the final product's purity.[1]

-

Reactants: 3,5-dichloronitrobenzene, Hydrogen gas.

-

Catalyst: Typically a noble metal catalyst such as Palladium on carbon (Pd/C).

-

Solvent: Ethanol or another suitable organic solvent.

-

Procedure:

-

Dissolve 3,5-dichloronitrobenzene in the chosen solvent in a hydrogenation vessel.

-

Add the catalyst to the mixture.

-

Pressurize the vessel with hydrogen gas.

-

The reaction is typically stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation.

-

Protocol 2: Synthesis from 2,3,5,6-Tetrachloroaniline [8]

-

Reactants: 57.7 g (0.25 mol) of 2,3,5,6-tetrachloroaniline, 250 ml of 36% aqueous hydrochloric acid, 5 ml of concentrated sulfuric acid.

-

Catalyst: 5 g of a 5% palladium/active charcoal catalyst.

-

Apparatus: 0.7 L autoclave made of tantalum.

-

Procedure:

-

Introduce all reactants and the catalyst into the autoclave.

-

Flush the autoclave first with nitrogen and then with hydrogen.

-

Carry out the dechlorination over 2 hours at 250°C under a hydrogen pressure of 200 atmospheres gauge.

-

After the reaction, filter off the catalyst and wash it twice with hot water.

-

Make the combined reaction solution and wash water alkaline and warm it.

-

After cooling, extract the product twice with 150 ml of methylene (B1212753) chloride.

-

Distill off the methylene chloride, followed by fractional distillation to obtain 36 g of this compound (89% yield).

-

Purification of this compound is crucial for its use in pharmaceutical and agrochemical applications.[1]

Protocol 3: Purification by Fractional Distillation [8]

-

Apparatus: Standard fractional distillation setup.

-

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The apparatus is assembled, and the crude product is heated.

-

Fractions are collected at their respective boiling points. This compound distills at approximately 260°C at 741 mmHg.[1]

-

The purity of the collected fractions can be assessed by analytical methods such as GC or HPLC.

-

A sensitive method for the determination of this compound in various matrices involves High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9]

Protocol 4: Analysis by HPLC-MS/MS [9][10]

-

Sample Preparation (QuEChERS method for chive products): [9]

-

Extraction: Use acetonitrile (B52724) as the extractant.

-

Purification: Employ a combination of graphite (B72142) carbon black (GCB) and primary secondary amine (PSA) as the purifying agent.

-

Elution: Use a mixture of acetonitrile and toluene (B28343) (4:1, v/v) as the eluting agent.

-

-

Instrumentation: HPLC system coupled with a tandem mass spectrometer.

-

Chromatographic Conditions:

-

A reverse-phase C18 column is typically used.

-

The mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[11]

-

-

Mass Spectrometric Conditions:

-

The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

-

For analysis of a pentafluoropropionic anhydride (B1165640) (PFPA) derivative, negative ion mode can be used.[10]

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound.

-

An isotopically labeled internal standard, such as [(13)C(6)]-labeled 3,4-DCA, can be used for accurate quantification.[10]

-

Reactivity and Biological Significance

This compound serves as a key intermediate in the synthesis of various agrochemicals, including fungicides like vinclozolin (B1683831) and iprodione (B1672158), as well as dyes and pharmaceuticals.[3][6] The presence of the amino group and the two electronegative chlorine atoms on the benzene ring influences its reactivity in complex organic reactions.[1]

In biological systems, this compound is a primary metabolite of certain pesticides.[9][12] Studies have indicated its potential for nephrotoxicity, with the most severe morphological changes observed in the renal proximal tubular cells.[13] The biotransformation of this compound can lead to the formation of toxic metabolites.[13]

Visualizations

Caption: General synthesis pathway of this compound starting from dichlorobenzene.[14]

Caption: Experimental workflow for the analysis of this compound using HPLC-MS/MS.[9]

Caption: Logical relationship of this compound as a pesticide metabolite and its toxicity.[12][13]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 626-43-7 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of this compound as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Blame It on the Metabolite: this compound Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Page loading... [guidechem.com]

A Technical Guide to the Synthesis of 3,5-Dichloroaniline from 3,5-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 3,5-dichloroaniline, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. The primary focus is on the chemical reduction of 3,5-dichloronitrobenzene (B1666198), detailing the prevalent methodologies, experimental protocols, and critical process parameters.

Introduction

This compound (C₆H₅Cl₂N) is a halogenated aniline (B41778) that serves as a crucial building block in organic synthesis.[1] Its structure is foundational for various complex molecules, including the fungicide vinclozolin.[2] The most direct and common industrial route to its production is the reduction of the nitro group of 3,5-dichloronitrobenzene. This transformation can be achieved through various methods, with catalytic hydrogenation being the most prominent due to its efficiency and cleaner reaction profiles. This guide will explore the core methodologies for this synthesis, with a particular emphasis on catalytic hydrogenation.

Primary Synthesis Route: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for the reduction of nitroarenes on an industrial scale. The process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, an undesirable side reaction that removes the halogen substituents. The selection of an appropriate catalyst and reaction conditions is therefore critical to ensure high selectivity towards the desired halogenated aniline.

A key innovation in this area is the use of modified catalysts to suppress this side reaction. For instance, sulfur-treated noble metal catalysts have been shown to selectively deactivate the high-energy sites responsible for hydrodehalogenation, leading to significantly improved product selectivity.[3]

Experimental Protocol: Hydrogenation with a Sulfurized Platinum Catalyst

The following protocol is derived from a patented method demonstrating the effective use of a modified catalyst to achieve high selectivity.[3]

Objective: To synthesize this compound via liquid-phase catalytic hydrogenation of 3,5-dichloronitrobenzene while minimizing hydrodehalogenation.

Materials and Equipment:

-

3,5-Dichloronitrobenzene

-

Ethanol

-

Sulfurized Pt/Al₂O₃ catalyst

-

High-pressure stainless steel reactor (autoclave) equipped with a stirrer, heating mantle, and gas inlets/outlets

-

Nitrogen gas supply

-

Hydrogen gas supply

-

Filtration apparatus

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

Charge a 500 mL stainless steel reactor with 100 g of 3,5-dichloronitrobenzene, 200 mL of ethanol, and 1 g of the sulfurized Pt/Al₂O₃ catalyst.

-

Seal the reactor and purge the internal atmosphere by pressurizing with nitrogen gas and then venting. Repeat this cycle three times to remove all oxygen.

-

Following the nitrogen purge, purge the reactor with hydrogen gas three times.

-

Heat the reactor to 70°C.

-

Pressurize the reactor with hydrogen gas to 3 MPa.

-

Commence stirring at a rate of 900 rpm.

-

Maintain the reaction at 70°C and 3 MPa for 1 hour.

-

After the reaction period, cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

-

Filter the reaction mixture to recover the catalyst.

-

Analyze the filtrate by gas chromatography to determine the conversion of the starting material and the selectivity for this compound.

Data Presentation

The quantitative parameters for the described catalytic hydrogenation process are summarized below.

| Parameter | Value | Reference |

| Reactant | ||

| 3,5-Dichloronitrobenzene | 100 g | [3] |

| Solvent | ||

| Ethanol | 200 mL | [3] |

| Catalyst | ||

| Type | Sulfurized Pt/Al₂O₃ | [3] |

| Loading | 1 g | [3] |

| Reaction Conditions | ||

| Temperature | 70°C | [3] |

| Hydrogen Pressure | 3 MPa | [3] |

| Stirring Rate | 900 rpm | [3] |

| Reaction Time | 1 hour | [3] |

| Reported Outcome | ||

| Selectivity for Haloaniline | > 99.7% | [3] |

| Dehalogenation | < 0.3% | [3] |

Visualization of Synthesis Workflow

The overall process flow for the catalytic hydrogenation is depicted below.

Catalyst Selection Logic

The choice of a sulfur-modified catalyst is critical for suppressing the hydrodehalogenation side reaction. The diagram below illustrates the functional difference between a standard and a modified noble metal catalyst.

Alternative Reduction Methods

While catalytic hydrogenation is preferred, other chemical reduction methods can also accomplish this transformation. These classical methods are often used in laboratory settings.

-

Metal-Acid Reductions: The Bechamp reduction, using iron filings in acidic water (often with HCl), is a long-standing method for converting nitroarenes to anilines. Similarly, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a potent reducing agent for this purpose.[4] These methods are effective but generate significant amounts of metallic waste streams, making them less environmentally favorable for large-scale production.

Purification

Following the reaction, the crude this compound must be purified. Common methods include:

-

Distillation: After removal of the solvent, fractional distillation under reduced pressure can be used to separate the product from non-volatile impurities.[5]

-

Recrystallization: The crude solid product can be dissolved in a suitable solvent and recrystallized to achieve high purity.

-

Extraction: An acid-base extraction can be employed. The aniline product is basic and can be extracted into an aqueous acid phase, separated from neutral organic impurities, and then regenerated by adding a base before being extracted back into an organic solvent.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. prepchem.com [prepchem.com]

physical properties of 3,5-dichloroaniline melting point boiling point

An In-depth Technical Guide on the Physical Properties of 3,5-Dichloroaniline

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Core Physical Properties of this compound

This compound is an organic compound with the chemical formula C₆H₃Cl₂NH₂. It presents as a colorless to light tan solid at room temperature.[1][2] The determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and application in various chemical syntheses.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various sources. The data is summarized in the table below for easy comparison. The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Value Range | Conditions |

| Melting Point | 48 - 53 °C (118.4 - 127.4 °F) | Not specified |

| 71 - 72 °C (159.8 - 161.6 °F) | Not specified | |

| Boiling Point | 259 - 261 °C (498.2 - 501.8 °F) | 741 mmHg |

Note: The melting point range of 71-72°C appears to be an outlier based on the majority of collated data.

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard experimental methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[3][4][5]

Methodology: Capillary Tube Method

The most common technique for determining the melting point of a crystalline solid is the capillary tube method.[3][6]

-

Sample Preparation: A small amount of the dry, powdered this compound is placed into a thin-walled glass capillary tube, which is sealed at one end.[3] The sample is packed down to a height of 1-2 mm by tapping the tube.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often attached to a thermometer or with an integrated digital thermometer.[3][7] The apparatus can be a heated oil bath (like a Thiele tube) or a metal block.[3]

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[3]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is reported as the melting point.[3] For a highly pure compound, this range is typically narrow (0.5-1.0°C).[5]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This is a key physical constant for volatile liquids.

Methodology: Micro-Boiling Point Determination

For small quantities of a substance, the micro-boiling point method is a convenient and accurate technique.[8][9]

-

Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10][11] The test tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a heating block.[8]

-

Heating and Observation: The sample is heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles. As the temperature approaches the boiling point, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Data Recording: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a chemical sample like this compound.

Caption: Workflow for Physical Property Analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Pestanal - Analytical Standard, Best Price from Supplier in Mumbai [nacchemical.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Solubility of 3,5-Dichloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 3,5-dichloroaniline in various organic solvents. Understanding the solubility of this compound is critical for its application in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] This document offers quantitative solubility data, detailed experimental methodologies, and a logical workflow for solvent selection to aid researchers in their laboratory work.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents. The following tables summarize the available quantitative data, which consistently show that solubility increases with temperature, indicating an endothermic dissolution process.[2][3][4][5]

Solubility in Alcohols

The mole fraction solubility of this compound in pure methanol (B129727) and ethanol (B145695) at various temperatures is presented below. Generally, this compound exhibits greater solubility in ethanol than in methanol at the same temperature.[3][4][5]

| Temperature (K) | Mole Fraction (x) in Methanol | Mole Fraction (x) in Ethanol |

| 278.15 | 0.1883 | 0.2345 |

| 283.15 | 0.2167 | 0.2683 |

| 288.15 | 0.2488 | 0.3069 |

| 293.15 | 0.2851 | 0.3511 |

| 298.15 | 0.3263 | 0.4015 |

| 303.15 | 0.3732 | 0.4591 |

Data sourced from a study on solid-liquid phase equilibrium.[3][4]

Solubility in Other Common Organic Solvents

The solubility of this compound has also been determined in other organic solvents such as n-propanol, isopropanol, n-butanol, isobutanol, toluene, ethyl acetate (B1210297), and acetone.[3] Experimental data shows the following order of decreasing solubility: ethyl acetate > (acetone, toluene) and (isopropanol, n-butanol) > n-propanol > isobutanol.[3] While this compound is soluble in ether and diethyl carbonate, it is insoluble in water.[1][6][7]

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, and by extension solubility, can be achieved through various analytical and synthetic methods.[8] A common and reliable approach is the isothermal shake-flask method, followed by analysis of the saturated solution.

General Experimental Procedure

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is often achieved by placing the vessel in a thermostatically controlled water bath and using a magnetic stirrer. Typically, a duration of 24 hours or more is employed to guarantee saturation.[9]

-

Phase Separation: After equilibration, the agitation is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility. The syringe is often fitted with a filter to prevent any solid particles from being drawn.

-

Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique. Gas chromatography (GC) is a frequently used method for this purpose.[3][4] The analysis is typically repeated multiple times to ensure accuracy and reproducibility.[4]

-

Data Calculation: The solubility is then calculated, often expressed as a mole fraction. The mole fraction (x) is determined using the formula: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where m₁ and M₁ are the mass and molar mass of this compound, and m₂ and M₂ are the mass and molar mass of the solvent.

Visualization of Experimental and Logical Workflows

Solvent Selection Workflow for Recrystallization

The selection of an appropriate solvent is a critical step in the purification of this compound by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following diagram illustrates a logical workflow for selecting a suitable solvent system.

Caption: Logical workflow for selecting a suitable recrystallization solvent.

This guide provides essential data and methodologies to assist researchers working with this compound. The provided information on solubility and experimental protocols can aid in optimizing reaction conditions, purification processes, and the development of new applications for this important chemical intermediate.

References

- 1. This compound | 626-43-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. CN103102276A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 3,5-Dichloroaniline (CAS Number: 626-43-7)

Disclaimer: The initial query requested information for CAS number 626-43-7, identifying it as 3-amino-4-chlorobenzotrifluoride. However, CAS number 626-43-7 is authoritatively assigned to 3,5-Dichloroaniline . This guide will focus exclusively on the properties and hazards of this compound.

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the manufacturing of various industrial products, including dyes and pesticides.[1][2] It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid under standard conditions.[2][3][4] It is soluble in organic solvents such as ethanol (B145695) and ether and has limited solubility in water.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [2][4] |

| Molar Mass | 162.02 g/mol | [2][5] |

| Melting Point | 46-53 °C | [3][4] |

| Boiling Point | 259-260 °C at 741 mmHg | [3] |

| Density | 1.58 g/cm³ | [2][6] |

| Flash Point | 133 °C (closed cup) | |

| Autoignition Temperature | 540 °C | [7] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [5] |

| Water Solubility | 759 mg/L at 23 °C | [1] |

Hazards and Safety

This compound is classified as a toxic substance and poses significant health and environmental hazards.[5][8] It is toxic if swallowed, in contact with skin, or if inhaled.[5][8] Prolonged or repeated exposure may cause damage to organs, particularly the kidneys.[8] It is also very toxic to aquatic life with long-lasting effects.[5][8]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed.[5][8] |

| Acute Toxicity, Dermal (Category 3) | GHS06 | Danger | H311: Toxic in contact with skin.[5][8] |

| Acute Toxicity, Inhalation (Category 3) | GHS06 | Danger | H331: Toxic if inhaled.[5][8] |

| Specific Target Organ Toxicity (Repeated Exposure) (Category 2) | GHS08 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[5][8] |

| Hazardous to the Aquatic Environment, Acute (Category 1) | GHS09 | Danger | H400: Very toxic to aquatic life.[9] |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | GHS09 | Danger | H410: Very toxic to aquatic life with long lasting effects.[5][8] |

Precautionary Statements: P260, P261, P262, P264, P270, P271, P273, P280, P301+P316, P302+P352, P304+P340, P316, P319, P321, P330, P361+P364, P391, P403+P233, P405, P501[2].

Toxicological Data

The primary toxic effect of this compound is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[10] This can lead to symptoms of cellular hypoxia, such as cyanosis, fatigue, and muscle weakness.[10] The kidneys are a primary target organ for toxicity.[10]

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 340 - 1000+ mg/kg | [10] |

| LD50 | Rabbit | Dermal | <1000 mg/kg | |

| EC50 | Algae | - | 4.39 mg/L (72-h) | [2] |

Experimental Protocols

A method for synthesizing this compound involves the dechlorination of 2,3,5,6-tetrachloroaniline.[11]

Materials:

-

2,3,5,6-tetrachloroaniline (57.7 g, 0.25 mol)

-

36% aqueous hydrochloric acid (250 ml)

-

Concentrated sulfuric acid (5 ml)

-

5% palladium on activated charcoal catalyst (5 g)

-

Methylene (B1212753) chloride

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Charge a 0.7 L tantalum autoclave with 2,3,5,6-tetrachloroaniline, hydrochloric acid, sulfuric acid, and the palladium catalyst.[11]

-

Flush the autoclave first with nitrogen and then with hydrogen.[11]

-

Carry out the dechlorination reaction for 2 hours at 250 °C under a hydrogen pressure of 200 atmospheres gauge.[11]

-

After the reaction, filter off the catalyst and wash it twice with hot water.[11]

-

Make the combined reaction solution and wash water alkaline and warm it.[11]

-

After cooling, extract the product twice with 150 ml of methylene chloride.[11]

-

Distill off the methylene chloride.[11]

-

Perform fractional distillation of the residue to obtain this compound. The reported yield is 36 g (89% of theory).[11]

This patented method describes a multi-step synthesis starting from 2,4-dichloroaniline (B164938).[12]

Step 1: Bromination

-

Dissolve 2,4-dichloroaniline (81 g, 0.5 mol) in a mixture of water (300 g) and 98% sulfuric acid (50 g) in a 1000 ml four-hole bottle equipped with a stirrer and thermometer.[12]

-

While stirring, add bromine (80.4 g, 0.5 mol) dropwise.[12]

-

Continue stirring for 40 minutes after the addition is complete to obtain the hydrochloride of 2-bromo-4,6-dichloroaniline.[12]

Step 2: Diazotization and Bromination

-

To the reaction mixture from Step 1, add ethanol (100 g, 2.17 mol) and cool to -10 °C.[12]

-

Dropwise add an aqueous solution of sodium nitrite (B80452) (35 g, 0.507 mol in 15% solution).[12]

-

After the addition, stir for 50 minutes.[12]

-

Slowly warm the mixture to boiling and collect the azeotrope.[12]

-

Separate the layers to obtain 3,5-dichlorobromobenzene (108 g).[12]

Step 3: Ammonolysis

-

In a pressure autoclave, combine the 3,5-dichlorobromobenzene (108 g), 28% (w/w) ammonia (B1221849) liquor (150 g), and cuprous oxide catalyst (4.5 g, 0.031 mol).[12]

-

Heat the mixture to 170 °C and maintain for 5 hours.[12]

-

After the reaction, steam distill to obtain this compound (75.2 g, 92% yield).[12]

This method is for the analysis of this compound as a biomarker for exposure to fungicides like vinclozolin (B1683831) and iprodione (B1672158).[13]

Sample Preparation:

-

Treat urine samples with basic hydrolysis to degrade fungicides and their metabolites to this compound.[13]

-

Extract the this compound using toluene.[13]

-

Derivatize the extracted compound with pentafluoropropionic anhydride (B1165640) (PFPA).[13]

LC/MS/MS Analysis:

-

Analyze the derivative using liquid chromatography/triple quadrupole mass spectrometry (LC/MS/MS).[13]

-

Employ selected reaction monitoring (SRM) in the negative ion mode for analysis.[13]

-

Use [(13)C6]-labeled 3,4-dichloroaniline (B118046) as an internal standard for quantification.[13]

-

The method demonstrates good precision and linearity in the range of 0.1-200 ng/mL of urine, with a limit of detection of 0.1 ng/mL.[13]

Visualizations

Caption: Synthesis workflow for this compound from 2,4-dichloroaniline.

Caption: Proposed biodegradation pathways for this compound.

References

- 1. This compound | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound [acetochemindia.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemwhat.com [chemwhat.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. This compound [intersurfchem.net]

- 9. lgcstandards.com [lgcstandards.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. CN103102276A - Method for preparing this compound - Google Patents [patents.google.com]

- 13. Analysis of this compound as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 3,5-Dichloroaniline: A Technical Guide

Introduction

3,5-Dichloroaniline is a significant chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and pesticides. A thorough understanding of its chemical structure is paramount for its application and for ensuring the quality and purity of its derivatives. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the three aromatic protons and the two amine protons. The symmetry of the molecule results in the equivalence of the two protons ortho to the amino group (H-2 and H-6) and a unique signal for the proton para to the amino group (H-4).

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | 6.71 | Doublet | 1.8 |

| H-4 | 6.52 | Triplet | 1.8 |

| -NH₂ | 3.80 | Broad Singlet | - |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, only four distinct signals are observed in the ¹³C NMR spectrum.

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 147.8 |

| C-3, C-5 | 135.2 |

| C-2, C-6 | 118.5 |

| C-4 | 114.3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-Cl bonds, as well as vibrations of the aromatic ring.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3440, 3350 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3060 | C-H Aromatic Stretching | Aromatic Ring |

| 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1580, 1450 | C=C Aromatic Stretching | Aromatic Ring |

| 840 | C-H Out-of-plane Bending | Aromatic Ring |

| 750 | C-Cl Stretching | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for the analysis of small organic molecules like this compound.

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 161. The isotopic pattern of the molecular ion is characteristic of a compound containing two chlorine atoms, with peaks at M+2 (m/z 163) and M+4 (m/z 165) due to the presence of the ³⁷Cl isotope.

| m/z | Relative Intensity (%) | Assignment |

| 165 | 10.5 | [M+4]⁺ |

| 163 | 65.3 | [M+2]⁺ |

| 161 | 100 | [M]⁺ |

| 126 | 12.0 | [M-Cl]⁺ |

| 90 | 17.0 | [M-Cl-HCl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

-

¹H NMR Acquisition: The spectrum is acquired with a standard pulse sequence. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e-g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm). A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

KBr Pellet Method: A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the IR spectrometer for analysis.

-

Thin Solid Film Method: A small amount of this compound is dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate. The plate is then mounted in the spectrometer for analysis.

Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a key fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Key fragmentation pathway of this compound in Electron Ionization Mass Spectrometry.

The Environmental Fate and Degradation of 3,5-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroaniline (3,5-DCA) is a chemical intermediate of significant environmental concern due to its toxicity and persistence. It is notably a primary metabolite of dicarboximide fungicides such as iprodione, vinclozolin, and procymidone, which are widely used in agriculture.[1][2] Consequently, 3,5-DCA is frequently detected in soil, water, and agricultural products, posing potential risks to ecosystems and human health.[2][3] Its recalcitrant nature and demonstrated nephrotoxicity and potential carcinogenicity necessitate a thorough understanding of its environmental fate and degradation pathways.[2][4] This guide provides a comprehensive overview of the current scientific knowledge on the abiotic and biotic degradation of 3,,5-DCA, detailed experimental protocols for its study, and a summary of its physicochemical properties.

Physicochemical Properties of this compound

A compound's environmental behavior is fundamentally governed by its physicochemical properties. Key properties of 3,5-DCA are summarized in the table below, influencing its partitioning in the environment, bioavailability, and susceptibility to degradation.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [5] |

| Molecular Weight | 162.02 g/mol | [5] |

| Appearance | White to off-white/beige crystalline solid | [5][6] |

| Melting Point | 46-53 °C | [6][7] |

| Boiling Point | 260 °C at 741 mmHg | [6][7] |

| Water Solubility | 759 mg/L at 23 °C | [8] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.9 | [8] |

| Vapor Pressure | 8.51 x 10⁻³ mmHg at 25 °C | [8] |

| Henry's Law Constant | 1.58 x 10⁻⁴ atm-m³/mol | [8] |

Abiotic Degradation

Abiotic degradation processes, namely photolysis and hydrolysis, can contribute to the transformation of 3,5-DCA in the environment, although its overall persistence suggests these are not always rapid processes.

Photolysis

Photodegradation involves the breakdown of a chemical by light energy. The rate of photolysis is dependent on factors such as light intensity, wavelength, and the presence of photosensitizing agents.

Quantitative Data on Photolysis:

| Condition | Half-life | Reference |

| Xenon Lamp (simulated sunlight) in water (5 mg/L) | 49.5 minutes | [4] |

| UV Lamp in water (5 mg/L) | 11.6 minutes | [4] |

| Neutral aqueous solution | 9.9 minutes | [4] |

| Acidic aqueous solution | 168 minutes | [4] |

| Alkaline aqueous solution | 10.7 minutes | [4] |

| Methanol | 4.10 hours | [4] |

| Acetonitrile (B52724) | 2.69 hours | [4] |

| n-hexane | 0.58 hours | [4] |

One identified photolysis product of 3,5-DCA in n-hexane is a mono-dechlorinated product.[4]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The rate of hydrolysis is significantly influenced by pH and temperature. 3,5-DCA is generally considered to be resistant to hydrolysis.

Quantitative Data on Hydrolysis:

| pH Condition (in water at 5 mg/L) | Half-life | Reference |

| Neutral | 40.8 days | [4] |

| Acidic | 77.0 days | [4] |

| Alkaline | 86.6 days | [4] |

The presence of surfactants such as sodium dodecyl sulfonate (SDS) and cetyl trimethyl ammonium (B1175870) bromide (CTAB) has been shown to inhibit the hydrolysis of 3,5-DCA.[4]

Biotic Degradation

Microbial degradation is a key process in the environmental dissipation of 3,5-DCA. A number of bacterial strains have been identified that are capable of degrading this compound, employing various metabolic pathways.

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen to break down organic contaminants. Several bacterial strains have been shown to degrade 3,5-DCA.

-

Pseudomonas sp. DCA-1 : This strain can aerobically degrade 3,5-DCA. The degradation pathway involves the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880) by a dioxygenase, which is then further mineralized.[2]

-

Bacillus megaterium IMT21 : This bacterium can mineralize 3,5-DCA as a sole source of carbon and energy, with the degradation proceeding via the formation of 3,5-dichloroacetanilide.[9]

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can also transform 3,5-DCA.

-

Dehalobacter sp. DH-1 : This species has been shown to convert 3,5-DCA to 3-chloroaniline (B41212) under anaerobic conditions.[2]

Quantitative Data on Biodegradation:

| Microorganism | Condition | Degradation Rate/Efficiency | Reference | |---|---|---| | Pseudomonas sp. | Co-metabolism with 4-chloroaniline (B138754) | 15% of 0.05 mM 3,5-DCA to CO₂ in 10 days |[10] | | Mixed microbial culture | Packed-bed reactor | >95% degradation of 250 mg/L 3,5-DCA |[11] |

Environmental Fate and Transport

The movement and distribution of 3,5-DCA in the environment are influenced by its physicochemical properties and interactions with environmental matrices.

Soil Sorption

3,5-DCA exhibits moderate mobility in soil, with its sorption being influenced by soil organic matter content and pH. The sorption process is often described by the Freundlich isotherm model. The addition of biochar to soil has been shown to increase the adsorption of 3,5-DCA, thereby reducing its bioavailability.[12]

Quantitative Data on Soil Sorption:

| Soil Parameter | Observation | Reference |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated at 309, indicating moderate mobility | [8] |

| Effect of Biochar | Increased adsorption and persistence in soil | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of 3,5-DCA.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a common and sensitive method for the quantification of 3,5-DCA in environmental samples.

Sample Preparation (QuEChERS method for chives): [1][13]

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex, and centrifuge.

-

Take an aliquot of the supernatant and add a mixture of primary secondary amine (PSA) and graphite (B72142) carbon black for cleanup.

-

Vortex and centrifuge.

-

Filter the supernatant through a 0.22 µm filter before analysis.

HPLC-MS/MS Conditions: [1][13]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic or acetic acid.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3,5-DCA.

Photodegradation Study

Protocol: [4]

-

Prepare a stock solution of 3,5-DCA in a suitable solvent (e.g., methanol).

-

Spike the stock solution into purified water to achieve the desired initial concentration (e.g., 5 mg/L).

-

Place the solution in quartz tubes.

-

Expose the tubes to a light source (e.g., xenon lamp or UV lamp) with controlled temperature.

-

Collect samples at various time intervals.

-

Analyze the concentration of 3,5-DCA in the samples using HPLC or GC-MS.

-

Run a dark control to account for any non-photolytic degradation.

Hydrolysis Study

Protocol based on OECD Guideline 111: [4][14]

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add 3,5-DCA to each buffer solution at a concentration not exceeding half of its water solubility.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test).

-

Collect samples at different time points.

-

Analyze the concentration of 3,5-DCA using a suitable analytical method.

Soil Sorption Study

Batch Equilibrium Method: [15][16]

-

Prepare a series of 3,5-DCA solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

-

Add a known mass of soil to each solution in a centrifuge tube.

-

Shake the tubes for a predetermined time to reach equilibrium (e.g., 24-48 hours).

-

Centrifuge the tubes to separate the soil from the solution.

-

Measure the concentration of 3,5-DCA in the supernatant.

-

Calculate the amount of 3,5-DCA sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

Fit the data to sorption isotherm models (e.g., Freundlich, Langmuir).

Signaling Pathways and Experimental Workflows

Visual representations of degradation pathways and experimental workflows can aid in understanding the complex processes involved in the environmental fate of 3,5-DCA.

Caption: Aerobic and anaerobic microbial degradation pathways of this compound.

References

- 1. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS | MDPI [mdpi.com]

- 2. Unveiling the degradation mechanism of this compound: Activated sludge acclimation, strain isolation and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photolysis and hydrolysis of this compound in water [nyxxb.cn]

- 5. This compound [acetochemindia.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of microplastics on this compound adsorption, degradation, bioaccumulation and phytotoxicity in soil-chive systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 15. Sorption Characteristics of Procymidone and this compound on Microplastic Films -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]

- 16. studenttheses.uu.nl [studenttheses.uu.nl]

An In-Depth Technical Guide to the Biotransformation Pathways of 3,5-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroaniline (3,5-DCA) is a chemical intermediate utilized in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals.[1][2] Its presence in the environment, primarily as a degradation product of dicarboximide fungicides like iprodione (B1672158) and vinclozolin, raises toxicological concerns.[2][3] Of the various dichloroaniline isomers, 3,5-DCA has demonstrated significant nephrotoxic potential in both in vivo and in vitro studies.[1][4] Understanding the biotransformation pathways of 3,5-DCA is crucial for assessing its toxicity, developing risk assessment models, and for professionals in drug development who may encounter this structural moiety. This guide provides a comprehensive overview of the mammalian and microbial metabolism of 3,5-DCA, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mammalian Biotransformation of this compound

In mammals, this compound undergoes biotransformation primarily through three main pathways: N-oxidation, N-acetylation, and phenyl ring oxidation.[5] These metabolic processes are catalyzed by a variety of enzymes, including Cytochrome P450 (CYP) monooxygenases, Flavin-containing Monooxygenases (FMO), and N-acetyltransferases (NAT).[4][6] The resulting metabolites can have varying degrees of toxicity, with some being detoxification products and others acting as potent toxicants.

The key metabolites identified from these pathways include:

-

3,5-Dichloroacetanilide (3,5-DCAA)

-

3,5-Dichlorophenylhydroxylamine (3,5-DCPHA)

-

3,5-Dichloronitrobenzene (3,5-DCNB)

-

2-Amino-4,6-dichlorophenol (2-A-4,6-DCP)

-

4-Amino-2,6-dichlorophenol (4-A-2,6-DCP)

The formation of these metabolites has been studied in various experimental systems, most notably in isolated renal cortical cells from Fischer 344 rats.[4][6]

Quantitative Analysis of 3,5-DCA Metabolism in Isolated Rat Kidney Cells

Studies using isolated kidney cells (IKC) from male Fischer 344 rats have provided quantitative insights into the renal metabolism of 3,5-DCA. In one key study, IKC were incubated with both non-toxic (0.5 mM) and cytotoxic (1.0 mM) concentrations of 3,5-DCA for 90 minutes. The formation of two primary metabolites, 3,5-DCAA and 3,5-DCNB, was quantified.[7]

| Metabolite | 3,5-DCA Concentration | Amount Formed (nmol/10^6 cells) |

| 3,5-DCAA | 0.5 mM | 1.2 ± 0.2 |

| 1.0 mM | 2.5 ± 0.5 | |

| 3,5-DCNB | 0.5 mM | Not Detected |

| 1.0 mM | 0.8 ± 0.3 |

Data presented as mean ± SE.[7]

These findings indicate a dose-dependent increase in the formation of the N-acetylation product, 3,5-DCAA. The N-oxidation product, 3,5-DCNB, was only detected at the higher, cytotoxic concentration of 3,5-DCA.[7]

Mammalian Biotransformation Pathway

The metabolic fate of this compound in mammals is a complex process involving several enzymatic reactions. The following diagram illustrates the key biotransformation pathways.

Caption: Key mammalian metabolic pathways of this compound.

Microbial Degradation of this compound

In the environment, microbial degradation is a key process for the removal of 3,5-DCA. Several bacterial strains have been identified that can utilize 3,5-DCA as a source of carbon and energy. The degradation pathways often involve initial dehalogenation or oxidation reactions.

A study on 3,5-DCA-degrading activated sludge identified a two-step process involving anaerobic and aerobic bacteria.[8] Dehalobacter sp. was found to anaerobically convert 3,5-DCA to 3-chloroaniline. Subsequently, Pseudomonas sp. could aerobically degrade 3,5-DCA and 3-chloroaniline, converting 3,5-DCA to 3,5-dichlorocatechol (B76880) through the action of dioxygenase enzymes.[8] Another study identified that Bacillus megaterium can degrade 3,5-DCA via the formation of dichloroacetanilide.[9]

Microbial Degradation Pathway of this compound

The following diagram illustrates a known microbial degradation pathway for this compound.

Caption: Microbial degradation pathway of this compound.

Experimental Protocols

In Vivo Nephrotoxicity Study in Rats (General Protocol)

This protocol outlines a general procedure for assessing the nephrotoxicity of 3,5-DCA in a rat model, based on common practices in toxicology studies.[1][10][11]

-

Animal Model: Male Fischer 344 or Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week before the experiment.

-

Dosing: 3,5-DCA is typically dissolved in a suitable vehicle (e.g., saline, corn oil) and administered via intraperitoneal (i.p.) injection or oral gavage. Doses in previous studies have ranged from 0.4 to 1.0 mmol/kg body weight.[1][10]

-

Metabolic Cage Housing: Following administration, rats are housed individually in metabolic cages to allow for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).[1][12]

-

Sample Collection:

-

Urine and Feces: Collected at regular intervals to measure volume/weight and for metabolite analysis.

-

Blood: Collected at the end of the study via cardiac puncture or other appropriate methods for clinical chemistry analysis.

-

Tissues: Kidneys and other organs are harvested, weighed, and a portion is fixed in formalin for histopathological examination, while another portion may be snap-frozen for biochemical assays.

-

-

Analysis:

-

Clinical Chemistry: Blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels are measured as indicators of kidney function.

-

Urinalysis: Urine volume, osmolality, protein, and glucose levels are determined.

-

Histopathology: Kidney sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined for signs of tubular necrosis, inflammation, and other pathological changes.

-

Metabolite Analysis: Urine, feces, and plasma samples are analyzed for the presence and quantity of 3,5-DCA and its metabolites using techniques like HPLC-MS/MS.

-

Experimental Workflow for In Vivo Nephrotoxicity Assessment

The following diagram illustrates the typical workflow for an in vivo nephrotoxicity study.

Caption: Workflow for an in vivo nephrotoxicity study.

Determination of 3,5-DCA and Metabolites by HPLC-MS/MS (General Protocol)

This protocol provides a general framework for the analysis of 3,5-DCA and its metabolites in biological samples. Specific parameters may need to be optimized for different matrices and instruments.[13][14]

-

Sample Preparation (Urine):

-

An aliquot of urine is mixed with an internal standard solution.

-

For the analysis of conjugated metabolites, enzymatic or chemical hydrolysis (e.g., with β-glucuronidase/arylsulfatase or acid/base) may be performed.

-

A liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate, toluene) or solid-phase extraction (SPE) is performed to isolate the analytes.

-

The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Instrument Parameters: Cone voltage, collision energy, and other parameters are optimized for each compound to achieve maximum sensitivity.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Conclusion

The biotransformation of this compound is a multifaceted process involving various enzymatic pathways in both mammals and microorganisms. In mammals, the metabolism of 3,5-DCA can lead to the formation of both detoxified and reactive, toxic metabolites, with the kidney being a primary target organ for toxicity. Microbial degradation offers a means of environmental remediation, breaking down 3,5-DCA into less harmful substances. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand the metabolic fate and toxicological implications of this important chemical intermediate. Further research is warranted to fully elucidate the in vivo quantitative disposition of all metabolites and to determine the specific enzyme kinetics involved in these biotransformation pathways.

References

- 1. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]

- 6. "this compound: Biotransformation and Mechanistic Aspects of Neph" by Christopher Robert Racine [mds.marshall.edu]

- 7. Nephrotoxic Potential of Putative this compound (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats | MDPI [mdpi.com]

- 8. Unveiling the degradation mechanism of this compound: Activated sludge acclimation, strain isolation and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 11. This compound-induced nephrotoxicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Toxicological Profile of 3,5-Dichloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloroaniline (3,5-DCA) is a chemical intermediate primarily used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Human exposure can occur in occupational settings through inhalation and dermal contact, as well as via environmental sources such as contaminated drinking water.[2] This document provides a comprehensive toxicological profile of 3,5-DCA, summarizing key data on its toxicity, outlining experimental protocols for its assessment, and visualizing its metabolic pathways and associated toxic mechanisms. The primary toxicological concerns associated with 3,5-DCA are hematotoxicity, specifically methemoglobinemia, and nephrotoxicity.[1][3] Its toxicity is largely mediated by metabolic activation to reactive intermediates.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 626-43-7 | [4] |

| Molecular Formula | C₆H₅Cl₂N | [4] |

| Molecular Weight | 162.01 g/mol | [4] |

| Appearance | Colorless to yellow/brown solid | [1] |

| Melting Point | 51-53 °C | [4] |

| Boiling Point | 260 °C at 741 torr | [4] |

| Water Solubility | 759 mg/L at 23 °C | [2] |

| log Kow | 2.90 | [2] |

Toxicological Data

Acute Toxicity

3,5-DCA is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] The primary acute effect of dichloroanilines is the formation of methemoglobin, leading to cyanosis and other signs of hypoxia.[1] Among the dichloroaniline isomers, 3,5-DCA is considered the most potent nephrotoxicant in vivo and in vitro.[3][5]

| Route | Species | Value | Classification | Reference |

| Oral | Rat | LD₅₀ ≈ 250 mg/kg (estimated) | Toxic if swallowed | [6] |

| Dermal | Rabbit | LD₅₀ < 1000 mg/kg (for DCA isomers) | Toxic in contact with skin | [1] |

| Inhalation | - | Data not available | Assumed toxic if inhaled | [6] |

Genotoxicity

Existing data suggests that this compound is not mutagenic in the Ames test.

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [7] |

Carcinogenicity

There is conflicting information regarding the carcinogenicity of this compound, and it is not consistently listed as a carcinogen by major regulatory agencies such as IARC, NTP, or OSHA.[6] However, some sources suggest that the EPA has considered it to be a carcinogen.[5] Further clarification from definitive long-term bioassays is needed to make a conclusive determination.

Reproductive and Developmental Toxicity

Limited data is available specifically for the reproductive and developmental toxicity of this compound. Studies on the related compound, 3,4-dichloroaniline, have established a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity at 5 mg/kg bw/day and for developmental toxicity at 25 mg/kg bw/day in rats.[1] Due to the lack of specific data for 3,5-DCA, a conclusive assessment of its reproductive and developmental hazards cannot be made at this time.

Mechanisms of Toxicity

The toxicity of 3,5-DCA is primarily driven by its metabolic activation into reactive intermediates.

Metabolic Activation and Detoxification

The main pathway for bioactivation is N-oxidation, which is catalyzed by multiple enzyme systems including Cytochrome P450 (CYP) enzymes (specifically the CYP2C family), Flavin-containing monooxygenases (FMOs), and peroxidases.[3][8] This process leads to the formation of toxic metabolites such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB).[9] 3,5-DCPHA is a potent nephrotoxicant.[9] N-acetylation of 3,5-DCA to form 3,5-dichloroacetanilide (3,5-DCAA) is considered a detoxification pathway.[9]

Cellular Toxicity

The reactive metabolites of 3,5-DCA can lead to cellular damage through various mechanisms. 3,5-Dichlorophenylhydroxylamine is a potent oxidizing agent that can induce methemoglobinemia by oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen. In the kidneys, these reactive metabolites can cause direct cytotoxicity to renal cells, leading to nephrotoxicity. While oxidative stress has been investigated, its role in 3,5-DCA-induced cytotoxicity is not considered significant.[3]

Experimental Protocols

Ames Test for Mutagenicity (OECD 471)

This protocol outlines the general procedure for assessing the mutagenic potential of 3,5-DCA using the Salmonella typhimurium reverse mutation assay.

1. Strain Preparation:

-

Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Grow overnight cultures of each bacterial strain in nutrient broth at 37°C with shaking.

2. Metabolic Activation (S9 Mix):

-

Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254).

-

Prepare the S9 mix containing the S9 fraction, buffer, and necessary cofactors (e.g., NADP+, glucose-6-phosphate). Keep the S9 mix on ice.

3. Plate Incorporation Assay:

-

To 2 mL of molten top agar (B569324) (kept at 45°C), add:

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test solution of 3,5-DCA at various concentrations (dissolved in a suitable solvent like DMSO).

-

0.5 mL of S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

-

-

Vortex the mixture briefly and pour it onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

4. Incubation and Scoring:

-

Incubate the plates at 37°C for 48-72 hours.

-